molecular formula C10H9NO2 B017667 3,4-Dihydro-1H-1-benzazepine-2,5-dione CAS No. 16511-38-9

3,4-Dihydro-1H-1-benzazepine-2,5-dione

Cat. No. B017667
Key on ui cas rn: 16511-38-9
M. Wt: 175.18 g/mol
InChI Key: VDTXDALRBZEUFV-UHFFFAOYSA-N
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Patent
US05597922

Procedure details

To 10 mL of H2SO4 (97% ) cooled in an ice-bath was added portionwise 1.08 g (6.86 mmol) of 1,4-naphthoquinone and it was stirred to become a solution. To the red solution was added portionwise 0.454 g (6.98 mmol) of NaN3. The mixture was stirred in ice bath for 2 h, then at room temperature for 2 days. It was added dropwise into 100 mL of ice-water and stirred for 1 h and allowed to stand overnight. The mixture was filtered and washed thoroughly by water, dried to leave brown solid 1.02 g. 1H NMR (CDCl3 +DMSO-d6) shows it is more than 80% pure. Portion of the solid was crystallized (DMSO/H2O) to give 32 as a brown solid, mp 225°-226° C. 1H NMR (CDCl3 +DMSO-d6) 6.544 (d, 1, J=12.9), 6.657 (d, 1, J=12.9), 6.978 (t, 1, J=7.5), 7.152 (d, 1, J=8.4), 7.323 (t, 1, J=7.5), 7.812 (d, 1, J=8.1), 10.55 (bs, 1).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Name
Quantity
0.454 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[C:6]1(=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[CH:8]=[CH:7]1.[N-:18]=[N+]=[N-].[Na+]>>[NH:18]1[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9](=[O:16])[CH2:8][CH2:7][C:6]1=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
1.08 g
Type
reactant
Smiles
C1(C=CC(C2=CC=CC=C12)=O)=O
Step Three
Name
Quantity
0.454 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Four
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred in ice bath for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed thoroughly by water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
N1C(CCC(C2=C1C=CC=C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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